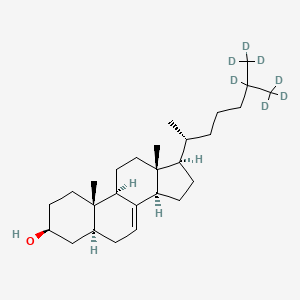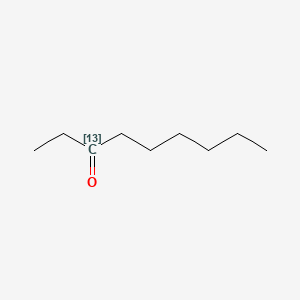
3-Octanone-13C
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Octanone-13C is a stable isotope-labeled compound of 3-Octanone, an organic compound with the formula C8H16O. It is a colorless, fragrant liquid classified as a ketone. The compound is used in various scientific research applications, particularly in the fields of chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3-Octanone-13C can be synthesized through the incorporation of the carbon-13 isotope into the 3-Octanone molecule. This process typically involves the use of stable heavy isotopes of carbon during the synthesis of 3-Octanone . The specific synthetic routes and reaction conditions may vary depending on the desired purity and yield of the final product.
Industrial Production Methods
Industrial production of this compound involves the use of advanced techniques to ensure the incorporation of the carbon-13 isotope. These methods often include the use of specialized equipment and reagents to achieve high levels of isotopic purity. The production process is carefully controlled to maintain the integrity of the labeled compound.
Analyse Des Réactions Chimiques
Types of Reactions
3-Octanone-13C undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction of this compound can yield secondary alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as Grignard reagents (RMgX) and organolithium compounds (RLi) are often employed.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Secondary alcohols.
Substitution: Various substituted ketones and alcohols.
Applications De Recherche Scientifique
3-Octanone-13C is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Chemistry: Used as a tracer in metabolic flux analysis and other studies involving carbon tracking.
Biology: Employed in studies of metabolic pathways and enzyme mechanisms.
Medicine: Utilized in pharmacokinetic studies to understand drug metabolism and distribution.
Industry: Applied in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-Octanone-13C involves its incorporation into various biochemical pathways as a labeled compound. The carbon-13 isotope allows researchers to track the movement and transformation of the compound within biological systems. This provides valuable insights into metabolic processes and molecular interactions.
Comparaison Avec Des Composés Similaires
3-Octanone-13C is unique due to its stable isotope labeling, which distinguishes it from other similar compounds. Some similar compounds include:
2-Octanone: Another isomer of octanone with different chemical properties.
4-Octanone: Another isomer with distinct reactivity and applications.
3-Hexanone: A shorter-chain ketone with similar functional groups but different physical properties.
The uniqueness of this compound lies in its ability to be used as a tracer in scientific research, providing detailed information about metabolic and chemical processes.
Propriétés
Formule moléculaire |
C9H18O |
|---|---|
Poids moléculaire |
143.23 g/mol |
Nom IUPAC |
(313C)nonan-3-one |
InChI |
InChI=1S/C9H18O/c1-3-5-6-7-8-9(10)4-2/h3-8H2,1-2H3/i9+1 |
Clé InChI |
IYTXKIXETAELAV-QBZHADDCSA-N |
SMILES isomérique |
CCCCCC[13C](=O)CC |
SMILES canonique |
CCCCCCC(=O)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


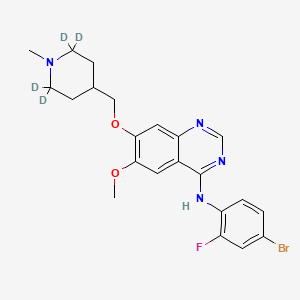
![1H-Pyrrole-3-methanamine,5-(2-fluorophenyl)-1-[[3-(3-methoxypropoxy)phenyl]sulfonyl]-N-methyl-d3](/img/structure/B12415256.png)
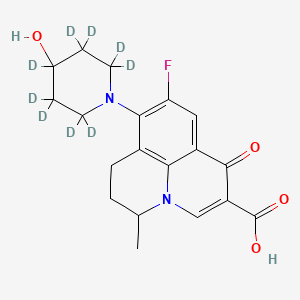
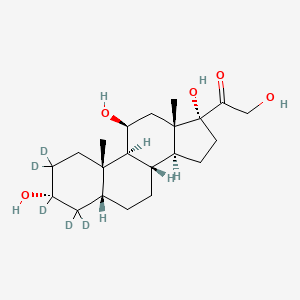
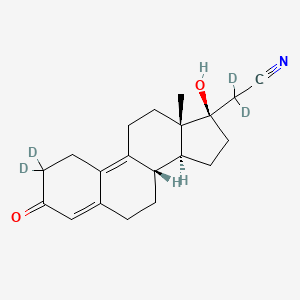
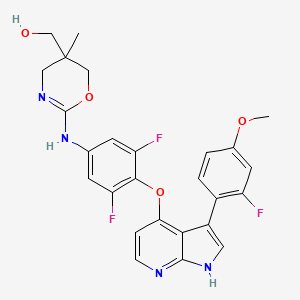

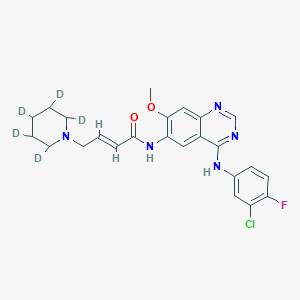
![1-(cyclopropanecarbonylamino)-N-[2-[1-[(2-fluorophenyl)methyl]piperidin-4-yl]ethyl]-9H-pyrido[3,4-b]indole-7-carboxamide](/img/structure/B12415308.png)
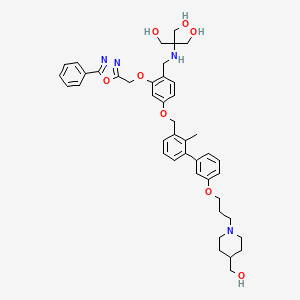
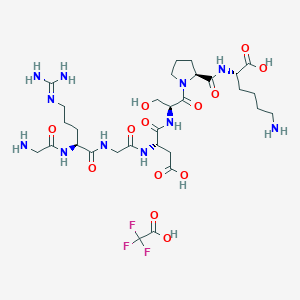
![N-[3-[[5-chloro-2-[4-[(2-morpholin-4-ylacetyl)amino]anilino]pyrimidin-4-yl]amino]phenyl]prop-2-enamide](/img/structure/B12415315.png)
